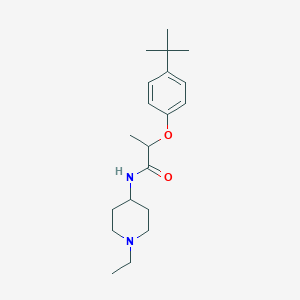![molecular formula C23H25NO4 B6009963 N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline, also known as BOB or BOB-135, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. BOB is a selective serotonin 2A receptor (5-HT2A) antagonist, which means it has the ability to block the activity of this receptor in the brain. This property has led to the investigation of BOB as a potential treatment for various psychiatric disorders, including depression, anxiety, and addiction.
Wirkmechanismus
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline is a selective serotonin 2A receptor antagonist, which means it has the ability to block the activity of this receptor in the brain. The 5-HT2A receptor is involved in a variety of physiological processes, including mood regulation, anxiety, and addiction. By blocking the activity of this receptor, this compound may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the 5-HT2A receptor, this compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline in lab experiments is its selectivity for the 5-HT2A receptor. This means that researchers can specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other selective 5-HT2A receptor antagonists. This may make it more difficult to achieve significant effects in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline. One area of interest is in the development of more potent derivatives of this compound that may have greater therapeutic potential. Another area of interest is in the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, including depression, anxiety, and addiction. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its potential use as a therapeutic agent.
Synthesemethoden
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-bromoanisole to form 3-(bromo-4-methoxybenzyl)anisole. This intermediate compound is then reacted with N-(benzyloxycarbonyl)aniline to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of depression. Studies have shown that this compound has antidepressant-like effects in animal models, and it has been suggested that this is due to its ability to block the activity of the 5-HT2A receptor.
In addition to its potential use in the treatment of depression, this compound has also been investigated for its potential in the treatment of anxiety and addiction. Studies have shown that this compound can reduce anxiety-like behavior in animal models, and it has been suggested that this is due to its ability to block the activity of the 5-HT2A receptor. This compound has also been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may be useful in the treatment of addiction.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-25-20-12-19(13-21(14-20)26-2)24-15-18-9-10-22(27-3)23(11-18)28-16-17-7-5-4-6-8-17/h4-14,24H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIKECXEHOHLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=CC(=C2)OC)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)
![{2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6009901.png)
![1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6009904.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6009926.png)
![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)
![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)
